2-Hydroxy-3,6-dimethylbenzaldehyde
Overview
Description
2-Hydroxy-3,6-dimethylbenzaldehyde, also known as 3,6-dimethylsalicylaldehyde, is an organic compound with the molecular formula C9H10O2 and a molecular weight of 150.17 g/mol . It is a derivative of benzaldehyde, characterized by the presence of hydroxyl and methyl groups on the benzene ring. This compound appears as a colorless to pale yellow crystalline solid and is primarily used in scientific research .
Preparation Methods
2-Hydroxy-3,6-dimethylbenzaldehyde can be synthesized through various methods. One common synthetic route involves the oxidation of 3,6-dimethylphenol using an oxidizing agent such as potassium permanganate or chromium trioxide . The reaction is typically carried out in an acidic medium to facilitate the formation of the aldehyde group. Industrial production methods may involve similar oxidation reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-Hydroxy-3,6-dimethylbenzaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or nitric acid.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like ethanol or ether, and controlled temperatures to ensure the desired reaction pathway. Major products formed from these reactions include 3,6-dimethylbenzoic acid, 3,6-dimethylbenzyl alcohol, and various substituted derivatives .
Scientific Research Applications
2-Hydroxy-3,6-dimethylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.
Medicine: Research into its potential therapeutic properties is ongoing, particularly in the development of new drugs and treatments.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3,6-dimethylbenzaldehyde depends on its specific application. In biochemical research, it may interact with proteins and enzymes, altering their structure and function. The hydroxyl and aldehyde groups can form hydrogen bonds and participate in various chemical interactions, influencing the compound’s reactivity and biological activity .
Comparison with Similar Compounds
2-Hydroxy-3,6-dimethylbenzaldehyde can be compared with other similar compounds, such as:
2-Hydroxy-4-methoxybenzaldehyde: This compound has a methoxy group instead of a methyl group, which affects its reactivity and solubility.
3,5-Dimethylsalicylaldehyde: This compound has methyl groups at different positions on the benzene ring, leading to variations in its chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
2-hydroxy-3,6-dimethylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-6-3-4-7(2)9(11)8(6)5-10/h3-5,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTHUWXPBPNTSHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10356060 | |
Record name | 2-hydroxy-3,6-dimethylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10356060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1666-04-2 | |
Record name | 2-hydroxy-3,6-dimethylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10356060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,6-Dimethylsalicylaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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